Rel-tert-butyl (1S,5S)-1-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (1S,5S)-1-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-5-8-7-9(14)12(8,13)4/h8H,5-7H2,1-4H3/t8-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVODOBNALBQJLO-UFBFGSQYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CCN1C(=O)OC(C)(C)C)CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@@H](CCN1C(=O)OC(C)(C)C)CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis
The synthesis begins with linear precursors designed to enable cyclization. A common starting material is methyl-3-bromo-propiolate, which undergoes regioselective Diels-Alder reactions with dienes such as 2-methylfuran. For example, reacting 2-methylfuran with methyl-3-bromo-propiolate in dichloromethane at −20°C yields a bicyclo[2.2.1] intermediate, which is subsequently functionalized. Alternatively, tert-butyl-protected amino alcohols are prepared via nucleophilic substitution, as seen in the synthesis of tert-butyl-4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate.
Cyclization Strategies
Cyclization is the cornerstone of bicyclic framework formation. Intramolecular Diels-Alder reactions are employed to construct the [3.2.0] system, though steric hindrance often necessitates high temperatures (80–100°C) and Lewis acid catalysts. In one approach, a precursor containing an α,β-unsaturated ester undergoes thermal cyclization in toluene, achieving a 68% yield. Alternatively, sodium ethoxide-mediated ring closure in ethanol at 0°C–25°C generates the azabicyclic core, albeit with moderate efficiency.
Functional Group Modifications
Post-cyclization steps introduce the tert-butyl ester and methyl groups. Borane dimethyl sulfide complex (BMS) is used to reduce amides to amines under inert conditions, followed by esterification with tert-butanol. For example, treating a bicyclic amine with di-tert-butyl dicarbonate () in tetrahydrofuran (THF) installs the tert-butyl carbamate group with >90% efficiency. Oxidation of secondary alcohols to ketones is achieved using Jones reagent () or Swern conditions (, DMSO).
Reaction Optimization and Conditions
Solvent and Temperature Effects
Solvent polarity profoundly impacts cyclization efficiency. Polar aprotic solvents like THF favor intramolecular reactions by stabilizing transition states, while ethanol enhances hydrogenation rates in reduction steps. For Diels-Alder reactions, nonpolar solvents (e.g., toluene) improve diene reactivity, yielding 72% product at 80°C. Low temperatures (−20°C to 0°C) are critical for controlling exothermic reactions and minimizing side products.
Catalytic Systems
Raney nickel catalyzes cyano group reductions at 40°C under 50 psi hydrogen, achieving full conversion in 8 hours. For stereochemical control, chiral catalysts such as Jacobsen’s Co(III)-salen complexes enable enantioselective cyclizations, though industrial adoption remains limited.
Comparative Analysis of Synthetic Approaches
The Diels-Alder route offers superior yields but requires stringent temperature control. In contrast, intramolecular amidation is simpler but less efficient. Industrial workflows prioritize continuous flow reactors to enhance reproducibility and safety.
Industrial-Scale Production Considerations
Scaling bicyclic syntheses demands addressing exothermicity and purification challenges. Continuous flow systems mitigate heat accumulation during cyclization, improving yields by 15% compared to batch processes. Membrane filtration and crystallization in toluene/n-butanol mixtures (6:1 v/v) achieve >98% purity, critical for pharmaceutical applications.
Challenges and Solutions in Synthesis
Stereochemical Control
The (1S,5S) configuration necessitates chiral auxiliaries or enzymatic resolution. Dynamic kinetic resolution using Pseudomonas cepacia lipase achieves 99% enantiomeric excess (ee) but adds cost.
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl (1S,5S)-1-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction typically produces alcohols .
Scientific Research Applications
Rel-tert-butyl (1S,5S)-1-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which rel-tert-butyl (1S,5S)-1-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into certain active sites of enzymes or receptors, influencing their activity. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Bicyclic Framework Variations
Bicyclo[2.2.1] vs. Bicyclo[3.2.0] Systems
tert-Butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate ():
- Lacks double bonds but includes a methyl substituent and 7-oxo group.
Heteroatom Modifications
Functional Group and Stereochemical Comparisons
Substituent Effects
Stereochemical Considerations
- The target compound’s (1S,5S) configuration contrasts with (1R,4S) configurations in bicyclo[2.2.1] analogs (). Stereochemistry influences diastereoselectivity during synthesis and biological target interactions.
- highlights the importance of peptide bond conformations in lactone derivatives, where stereochemistry dictates hydrogen-bonding networks .
Physical Properties
- Crystallinity : Analogs like (2S,5R,6R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () meet pharmacopeial crystallinity standards, critical for formulation .
- Molecular Weight : The target compound (MW: ~233 g/mol) is smaller than hydrochloride salts like tert-butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride (MW: 234.72 g/mol, ), affecting bioavailability .
Tabulated Comparison of Key Analogs
Biological Activity
Rel-tert-butyl (1S,5S)-1-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate is a bicyclic compound notable for its unique structural characteristics, which contribute to its biological activity. This article explores the compound's synthesis, mechanisms of action, biological applications, and comparative analysis with similar compounds.
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key reaction conditions often include the use of specific catalysts and solvents to facilitate cyclization processes. The compound has a molecular formula of C₁₁H₁₇N₁O₃ and a molar mass of 211.26 g/mol .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. Its rigid bicyclic structure allows it to fit into active sites, influencing enzymatic activities or receptor functions.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby altering their catalytic functions.
- Receptor Modulation : It can modulate receptor activities, potentially affecting signaling pathways in biological systems.
Biological Applications
This compound has been explored for various biological applications:
1. Medicinal Chemistry
Research indicates potential applications in drug development as a pharmaceutical intermediate due to its unique structural properties that may enhance bioactivity .
2. Biological Research
The compound is utilized in studies examining enzyme-substrate interactions and can serve as a probe for investigating steric hindrance effects on biological processes .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-butyl (1S,5R)-rel-6-oxo-3-azabicyclo[3.2.0]heptane | Similar bicyclic structure | Varies based on functional group positioning |
| rel-(1S,5S,7R)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane | Contains an amino group instead of a ketone | Potentially different enzyme interactions |
The specific stereochemistry and functional groups in Rel-tert-butyl (1S,5S)-1-methyl-7-oxo make it distinct from its analogs, influencing its reactivity and interactions .
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Enzyme Interaction Studies : Research demonstrated that Rel-tert-butyl (1S,5S)-1-methyl-7-oxo could effectively inhibit certain enzymes involved in metabolic pathways, showcasing its potential as an enzyme inhibitor.
- Pharmaceutical Development : Investigations into the compound's pharmacokinetic properties revealed favorable absorption characteristics that could be advantageous for drug formulation.
Q & A
Q. Q1: What are the optimal synthetic routes for preparing Rel-tert-butyl (1S,5S)-1-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate?
Methodological Answer: The compound is typically synthesized via bicyclic precursor functionalization. For example, tert-butyl chloroformate is used under basic conditions (e.g., NaHCO₃ or Et₃N) to introduce the tert-butyl carbamate group. Key steps include:
- Ring-closing strategies to form the azabicyclo[3.2.0] framework.
- Stereochemical control using chiral catalysts or resolved intermediates .
- Oxidation at the 7-position (e.g., using KMnO₄ or RuO₄) to introduce the oxo group .
Q. Q2: What analytical techniques are most effective for characterizing this compound’s purity and stereochemistry?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry and detect impurities. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR .
- X-ray Crystallography: Resolves absolute stereochemistry, particularly for bicyclic systems with multiple stereocenters .
- HPLC-MS: Validates purity (>97%) and detects byproducts from incomplete oxidation or esterification .
Advanced Synthesis Challenges
Q. Q3: How can researchers address low yields in the oxidation step of the bicyclic precursor?
Methodological Answer: Low yields often arise from overoxidation or side reactions. Solutions include:
- Solvent Optimization: Use acetic acid as a solvent to stabilize intermediates during oxidation .
- Catalyst Screening: Transition-metal catalysts (e.g., RuO₂) improve selectivity for the 7-oxo group .
- Temperature Control: Maintain reaction temperatures below 40°C to minimize decomposition .
Q. Q4: What strategies mitigate stereochemical inversion during tert-butyl carbamate formation?
Methodological Answer: Stereochemical integrity is critical for bioactivity. Approaches include:
- Protecting Group Selection: Use orthogonal groups (e.g., Fmoc) for nitrogen protection to avoid racemization .
- Low-Temperature Reactions: Perform carbamate formation at 0–5°C in anhydrous THF to suppress base-mediated inversion .
Mechanistic and Functional Insights
Q. Q5: What role does the bicyclo[3.2.0] framework play in modulating biological activity?
Methodological Answer: The rigid bicyclic structure enhances binding affinity to biological targets (e.g., enzymes) by:
- Restricting conformational flexibility, improving target complementarity.
- Positioning the 7-oxo group for hydrogen bonding with active-site residues .
- Studies on analogous compounds show improved metabolic stability compared to monocyclic analogs .
Q. Q6: How does the tert-butyl carbamate group influence solubility and stability?
Methodological Answer:
- Solubility: The tert-butyl group reduces polarity, enhancing lipid membrane permeability but decreasing aqueous solubility. Co-solvents (e.g., DMSO) are often required for in vitro assays .
- Stability: The carbamate is hydrolytically stable under physiological pH but cleavable under acidic conditions (e.g., TFA in peptide synthesis) .
Data Interpretation and Troubleshooting
Q. Q7: How should researchers resolve discrepancies in biological activity data between batches?
Methodological Answer: Batch-to-batch variability often stems from:
- Purity Issues: Validate purity via HPLC-MS and exclude batches with <95% purity .
- Stereochemical Contamination: Use chiral HPLC to detect enantiomeric impurities (>99% ee required) .
- Crystallinity Differences: Characterize polymorphs via DSC or PXRD, as amorphous forms may exhibit altered bioavailability .
Q. Q8: Why might NMR spectra show unexpected splitting patterns for the methyl group?
Methodological Answer:
- Dynamic Effects: Restricted rotation of the tert-butyl group in the bicyclic framework can split signals. Variable-temperature NMR (VT-NMR) confirms this .
- Diastereomer Contamination: Check for incomplete resolution during chiral separation steps .
Advanced Applications in Drug Discovery
Q. Q9: How can this compound serve as a precursor for protease inhibitor development?
Methodological Answer:
Q. Q10: What in vitro assays are recommended to evaluate its pharmacokinetic properties?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
